molecular formula C10H14N4O2 B7865692 N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide

N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide

Cat. No.: B7865692
M. Wt: 222.24 g/mol
InChI Key: ODIHCMSYPFXEIF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring attached to an ethanediamide backbone, which is further substituted with aminoethyl groups. Its unique structure makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-aminopyridine with ethanediamine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) . The reaction typically requires anhydrous conditions and a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using nucleophiles like ammonia (NH3) or alkyl halides .

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, acidic conditions.

  • Reduction: NaBH4, LiAlH4, in anhydrous ether.

  • Substitution: NH3, alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various biomolecules. Medicine: Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyridine ring can coordinate with metal ions, while the aminoethyl groups can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)ethanolamine: Similar structure but with an additional hydroxyl group.

  • N-(2-Aminoethyl)acetamide: Similar backbone but with an acetamide group instead of pyridine.

Uniqueness: N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide stands out due to its pyridine moiety, which imparts unique chemical and biological properties compared to its analogs. This makes it particularly valuable in specific applications where the pyridine ring's coordination ability is essential.

Properties

IUPAC Name

N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-4-6-13-9(15)10(16)14-7-8-3-1-2-5-12-8/h1-3,5H,4,6-7,11H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIHCMSYPFXEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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